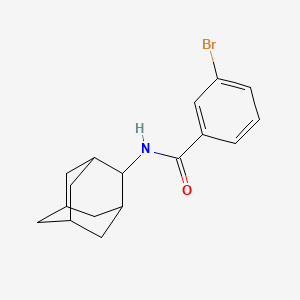![molecular formula C17H14ClN3O B5759649 10-(4-chlorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B5759649.png)
10-(4-chlorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(4-chlorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound is also known as CBIQ and has been extensively studied for its potential use in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of CBIQ is not fully understood, but several studies have suggested that it may act by inhibiting various signaling pathways involved in cancer growth and inflammation. CBIQ has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer growth. CBIQ has also been shown to inhibit the activity of STAT3, a transcription factor that plays a critical role in cancer growth and inflammation.
Biochemical and Physiological Effects:
CBIQ has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. CBIQ has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In addition, CBIQ has been shown to protect against oxidative stress and prevent neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CBIQ is its potent anti-cancer activity against various cancer cell lines. This makes it an attractive candidate for the development of anti-cancer drugs. However, one of the limitations of CBIQ is its low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the research on CBIQ. One of the future directions is the development of more efficient synthesis methods for CBIQ. Another future direction is the investigation of the potential use of CBIQ in combination with other drugs for the treatment of cancer and inflammation. In addition, further research is needed to fully understand the mechanism of action of CBIQ and its potential use in the treatment of neurological disorders.
Conclusion:
In conclusion, CBIQ is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological properties. Its potent anti-cancer activity, anti-inflammatory properties, and neuroprotective effects make it an attractive candidate for the development of drugs for the treatment of various diseases. However, further research is needed to fully understand the mechanism of action of CBIQ and its potential use in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of CBIQ involves the reaction of 2-aminobenzimidazole with 4-chlorobenzaldehyde in the presence of acetic acid and glacial acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization. The yield of CBIQ obtained from this method is around 70%.
Aplicaciones Científicas De Investigación
CBIQ has been extensively studied for its potential use in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Several studies have shown that CBIQ exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. CBIQ has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, CBIQ has been shown to have neuroprotective effects and can protect against neuronal damage caused by oxidative stress.
Propiedades
IUPAC Name |
10-[(4-chlorophenyl)methyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c18-13-7-5-12(6-8-13)11-21-15-4-2-1-3-14(15)16(22)20-10-9-19-17(20)21/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGLOMSHTRBXCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C3=CC=CC=C3N(C2=N1)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-(4-chlorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methoxy-N-methylbenzamide](/img/structure/B5759599.png)


![2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5759613.png)
![N-(5-bromo-2-pyridinyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5759621.png)
![N-(5-methyl-3-isoxazolyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5759622.png)
![1-{[4-(methylthio)phenyl]sulfonyl}pyrrolidine](/img/structure/B5759624.png)


![4-{4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759651.png)
